N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide
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Overview
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a cyclobutanecarboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The compound’s interaction with its targets can lead to changes in the target’s function, which can result in a therapeutic effect.
Biochemical Pathways
For example, they have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine . They can also affect the functioning of the nervous system and the release of energy from carbohydrates during metabolism .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
For instance, they have been found to have antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, which suggests that they may influence cell function in various ways
Molecular Mechanism
Thiazole derivatives have been reported to induce biological effects through various targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a 2-aminopyridine derivative with a thioamide under acidic conditions to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the thiazole formation and cross-coupling steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
- N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propionamide
- N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butyramide
Uniqueness
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide group, which imparts rigidity to the molecule and can influence its binding affinity and selectivity towards biological targets . This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-18(14-3-1-4-14)21-15-8-6-13(7-9-15)17-12-25-19(23-17)22-16-5-2-10-20-11-16/h2,5-12,14H,1,3-4H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCSTYFACUGEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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